4-(4-Bromo-3-formylphenoxy)phthalonitrile

Catalog No.
S12681701
CAS No.
M.F
C15H7BrN2O2
M. Wt
327.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Bromo-3-formylphenoxy)phthalonitrile

Product Name

4-(4-Bromo-3-formylphenoxy)phthalonitrile

IUPAC Name

4-(4-bromo-3-formylphenoxy)benzene-1,2-dicarbonitrile

Molecular Formula

C15H7BrN2O2

Molecular Weight

327.13 g/mol

InChI

InChI=1S/C15H7BrN2O2/c16-15-4-3-14(6-12(15)9-19)20-13-2-1-10(7-17)11(5-13)8-18/h1-6,9H

InChI Key

JDZCNGQKIOBXFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C=C2)Br)C=O)C#N)C#N

4-(4-Bromo-3-formylphenoxy)phthalonitrile is a chemical compound with the molecular formula C₁₄H₈BrNO₂ and a molecular weight of 302.12 g/mol. It is characterized by the presence of a bromine atom, a formyl group, and a phthalonitrile moiety. This compound appears as a solid, typically white to light yellow in color, and has a melting point ranging from 109 to 111 °C . Its structure features both aromatic and nitrile functionalities, making it an important intermediate in organic synthesis.

Typical of phthalonitriles. Notably, it can undergo nucleophilic substitution reactions due to the presence of the electrophilic carbon in the formyl group. Additionally, it may engage in cyclization reactions leading to the formation of phthalocyanines or other heterocyclic compounds under specific conditions. The reactivity of the bromine atom also allows for further functionalization through coupling reactions .

The synthesis of 4-(4-Bromo-3-formylphenoxy)phthalonitrile typically involves several steps:

  • Starting Materials: The synthesis often begins with 4-fluorobenzonitrile and 2-bromo-5-hydroxybenzaldehyde.
  • Reactions: A nucleophilic aromatic substitution reaction is performed to introduce the formyl group onto the aromatic ring.
  • Purification: The product is usually purified through recrystallization techniques involving solvents such as ethyl acetate and toluene .

This method allows for the efficient production of high-purity compound suitable for further applications.

4-(4-Bromo-3-formylphenoxy)phthalonitrile serves as an important intermediate in organic synthesis and pharmaceutical chemistry. It can be utilized in:

  • Synthesis of Phthalocyanines: These compounds are used in dyes, pigments, and as photosensitizers in photodynamic therapy.
  • Drug Development: Its derivatives may exhibit therapeutic properties and are investigated for potential use in treating various diseases .

Several compounds share structural similarities with 4-(4-Bromo-3-formylphenoxy)phthalonitrile, highlighting its unique features:

Compound NameCAS NumberSimilarity IndexUnique Features
4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile906673-45-80.84Hydroxymethyl group enhances solubility
2-Bromo-5-isopropoxybenzaldehyde162147-12-80.85Isopropoxy substituent alters reactivity
5-(Benzyloxy)-2-bromobenzaldehyde85604-06-40.83Benzyloxy group affects electronic properties
4-(3-Formylphenoxy)benzonitrile90178-72-60.77Lacks bromine substitution

These comparisons illustrate how variations in substituents can significantly influence the chemical properties and potential applications of similar compounds .

XLogP3

3

Hydrogen Bond Acceptor Count

4

Exact Mass

325.96909 g/mol

Monoisotopic Mass

325.96909 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-09

Explore Compound Types